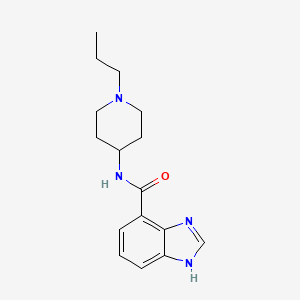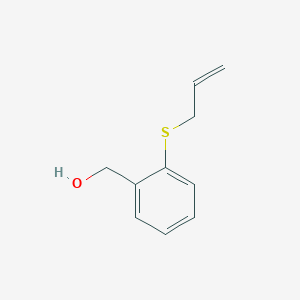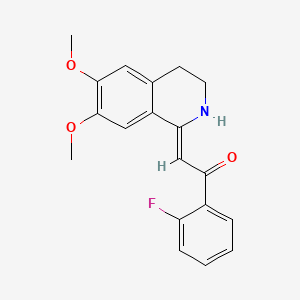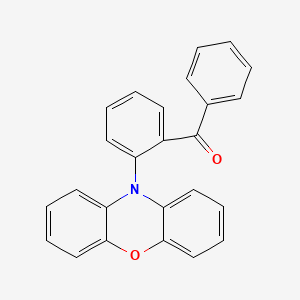
10-(2-benzoylphenyl)-10H-phenoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone is an organic compound that belongs to the class of phenoxazines Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone typically involves the reaction of phenoxazine derivatives with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the compound. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a photoredox catalyst in organic synthesis and as a dye in dye-sensitized solar cells.
Biology: Investigated for its potential as an antioxidant and its role in biological systems.
Medicine: Explored for its antitumor properties and potential use in chemotherapy.
Industry: Utilized in the production of organic light-emitting diodes and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of (2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenothiazine: Similar in structure but contains sulfur instead of oxygen.
Phenoxazine: The parent compound with a simpler structure.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Uniqueness
(2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to participate in a variety of chemical reactions and its diverse applications in different scientific fields make it a compound of significant interest.
Propiedades
Fórmula molecular |
C25H17NO2 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
(2-phenoxazin-10-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C25H17NO2/c27-25(18-10-2-1-3-11-18)19-12-4-5-13-20(19)26-21-14-6-8-16-23(21)28-24-17-9-7-15-22(24)26/h1-17H |
Clave InChI |
WPDQDMCKEUPZAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N3C4=CC=CC=C4OC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14125953.png)
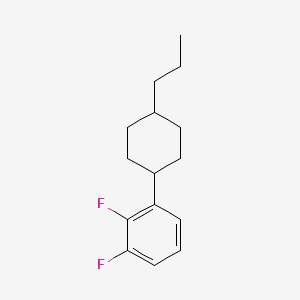
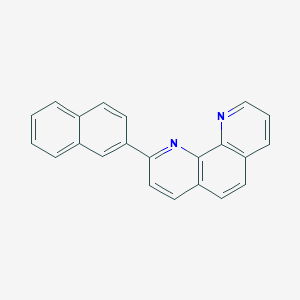
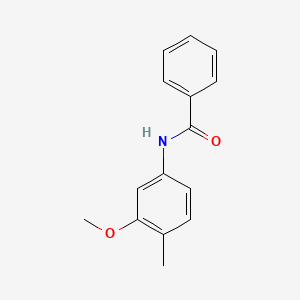
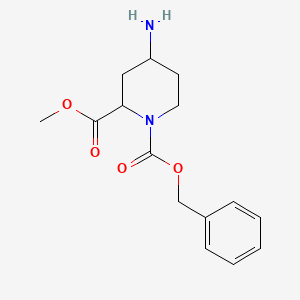
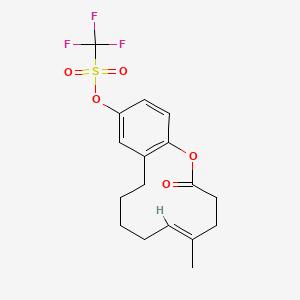
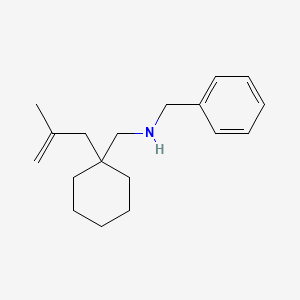
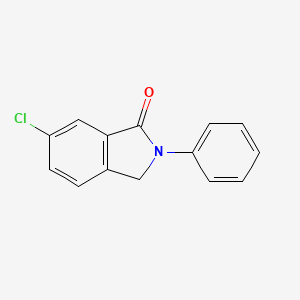

![(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14126012.png)
![benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14126020.png)
